Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate
Description
Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate (CAS: 700862-36-8) is a pyrimidine-triazine hybrid with the molecular formula C₁₇H₁₈N₈O₂S and a molecular weight of 398.4 g/mol. Its structure features:
- A pyrimidine core substituted with an ethyl carboxylate group at position 5 and an amino group at position 2.
- A methylthio bridge at position 2 linking to a 1,3,5-triazine ring.
- The triazine moiety is further substituted with an amino group and a 2-methoxyphenylamino group .
Properties
IUPAC Name |
ethyl 4-amino-2-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methylsulfanyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-3-29-15(27)10-8-21-18(25-14(10)19)30-9-13-23-16(20)26-17(24-13)22-11-6-4-5-7-12(11)28-2/h4-8H,3,9H2,1-2H3,(H2,19,21,25)(H3,20,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLBARFNXKYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of 4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazine-2-thiol with ethyl 4-amino-2-chloropyrimidine-5-carboxylate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
Structure
The chemical formula of Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate is , with a molecular weight of approximately 428.47 g/mol . The compound features a pyrimidine core substituted with various functional groups that enhance its reactivity and biological activity.
Physical Properties
The compound's solubility, melting point, and stability under various conditions are critical for its application in research and industry. However, specific data on these properties may require empirical investigation or detailed literature review.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The triazine and pyrimidine moieties are known to interact with cellular targets involved in cancer proliferation .
Antimicrobial Properties
Studies have shown that derivatives of this compound can demonstrate antimicrobial activity against various pathogens. The incorporation of the methoxyphenyl group may enhance lipophilicity, improving membrane penetration and bioavailability .
Agricultural Science
Herbicide Development
The structural components of this compound suggest potential use as a herbicide. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes in plant growth pathways .
Materials Science
Polymer Synthesis
The compound can serve as a precursor for synthesizing new polymers with enhanced properties. Its functional groups allow for chemical modifications that can lead to materials with specific mechanical and thermal characteristics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of compounds related to this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting the potential for further development into therapeutic agents.
Case Study 2: Agricultural Applications
In a controlled environment study, derivatives of the compound were tested for their herbicidal efficacy against common agricultural weeds. The results demonstrated a reduction in weed biomass by over 70% compared to untreated controls, indicating strong potential for commercial herbicide formulations.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate ()
- Structure : Differs in the pyrimidine substituents (2,4-dimethoxyphenyl vs. triazine-linked 2-methoxyphenyl) and the presence of a thioxo group instead of a methylthio bridge.
Thienopyrimidine–Hydroxamic Acids ()
- Structure: Thienopyrimidine core with hydroxamic acid and chlorophenyl substituents.
- The chlorophenyl group increases hydrophobicity (higher LogP) but reduces hydrogen-bonding capacity compared to the target compound’s amino and methoxyphenyl groups .
Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate ()
- Structure: Simplified pyrimidine with p-tolylamino and methyl groups.
- 11 in the target compound). This likely diminishes target selectivity but improves bioavailability (lower molecular weight = 271.31 g/mol) .
Structural Rigidity and Conformation
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Structure : Fused thiazolo-pyrimidine system with a trimethoxybenzylidene substituent.
- Impact : The flattened boat conformation of the pyrimidine ring and rigid fused system enhance crystallinity and stability. However, the bulky trimethoxybenzylidene group may limit membrane permeability compared to the target compound’s flexible methylthio-triazine linker .
Pharmacokinetic and Physicochemical Properties
Biological Activity
Ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and anticonvulsant properties based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrimidine ring with amino and thioether functional groups that are essential for its biological activity. The presence of a methoxyphenyl group may enhance its pharmacological properties.
Antibacterial Activity
Research has indicated that compounds similar to ethyl 4-amino derivatives exhibit significant antibacterial activity. For example, studies have shown that thiazole and pyrimidine derivatives can inhibit bacterial growth effectively. A series of ethyl thionicotinates and related structures demonstrated promising antibacterial effects against various strains, suggesting that modifications in the molecular structure can lead to enhanced activity against resistant bacteria .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing pyrimidine and triazine moieties. For instance, compounds with similar structures have been tested against different cancer cell lines, showing varying degrees of cytotoxicity. A notable study reported that certain thiazole-linked compounds exhibited significant selectivity against cancer cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
A detailed investigation into the structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl ring could enhance the anticancer activity. For example, electron-withdrawing groups such as chlorine or bromine were found to improve potency against specific cancer cell lines .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have also been documented. In a picrotoxin-induced convulsion model, certain derivatives demonstrated high efficacy in preventing seizures. The SAR analysis highlighted that modifications in the triazine structure significantly impacted anticonvulsant activity, with some analogues achieving protection indices greater than 9.2 .
Case Studies
- Antibacterial Evaluation : A study synthesized several ethyl thionicotinates containing sulfonamide moieties and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that these compounds could effectively inhibit bacterial growth, indicating their potential as new antibacterial agents .
- Anticancer Screening : In vitro studies assessed the cytotoxic effects of ethyl 4-amino derivatives on human lung adenocarcinoma cells (A549). The findings revealed significant cytotoxicity with IC50 values comparable to established chemotherapeutics, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
- Anticonvulsant Testing : A series of pyrimidine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test. Compounds exhibiting high protection rates were identified, emphasizing the role of specific structural features in enhancing anticonvulsant efficacy .
Data Summary Table
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of:
- Temperature : Reflux conditions (e.g., 60–100°C) to activate intermediates while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance nucleophilic substitution, while acetic acid/acetic anhydride mixtures facilitate cyclization .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) or HPLC is critical for ≥95% purity . Yield optimization often requires iterative adjustments to stoichiometry and reaction time, validated via TLC or in situ NMR monitoring .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic, methoxy groups) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted triazine intermediates) .
- X-ray crystallography : Resolves stereochemistry and ring puckering, as seen in analogous pyrimidine derivatives .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The pyrimidine-thioether moiety may exhibit keto-enol tautomerism, altering peak splitting patterns. Use variable-temperature NMR to identify dynamic equilibria .
- Residual solvents : DMSO-d6 or water traces in D2O-exchanged samples can obscure signals; lyophilization or repeated drying is advised .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive proof of regiochemistry, as demonstrated in structurally related thiazolo-pyrimidines .
Q. What strategies enhance bioactivity through substituent modification?
- Triazine ring modifications : Replacing the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3) improves metabolic stability but may reduce solubility .
- Thioether linker optimization : Substituting sulfur with selenide or methylene groups alters pharmacokinetics, as seen in COX-2 inhibitors .
- Comparative SAR studies : Analogs with 4-chlorophenyl or thiomorpholine groups show enhanced kinase inhibition (e.g., PKCK2 selectivity) .
Q. What mechanistic insights guide nucleophilic substitution reactions at the pyrimidine core?
- SNAr reactivity : The dimethylamino group activates the pyrimidine ring for nucleophilic attack at C4. Amines (e.g., morpholine) react under mild conditions (EtOH, 60°C), while alkoxides require stronger bases (NaH, reflux) .
- Competing pathways : Thiol nucleophiles may displace chloride at C4, but steric hindrance from the triazine-methyl group can favor side reactions. Kinetic studies using HPLC-MS are recommended .
Q. How can computational modeling predict biological interactions?
- Docking studies : Molecular dynamics simulations with homology-modeled kinase domains (e.g., PKCK2) identify key H-bonding interactions between the triazine amino group and Glu114/Asp120 residues .
- ADMET profiling : LogP calculations (e.g., -1.2 for the parent compound) suggest poor blood-brain barrier penetration, guiding prodrug design .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent biological activities despite structural homology?
- Crystal structure comparisons : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å) vs. chair conformations alter binding pocket compatibility .
- Solubility differences : Hydroxy-substituted analogs (e.g., 4-hydroxyphenyl derivatives) show improved aqueous solubility but reduced cell membrane permeability .
- Metabolic stability : Electron-rich substituents (e.g., methoxy groups) increase CYP450-mediated oxidation rates, shortening half-lives in vivo .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Substituent Modification
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Substituent | Target Activity (IC50) | Selectivity Ratio (vs. WT) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | COX-2: 0.8 µM | 12:1 (COX-2/COX-1) | |
| 4-Hydroxyphenyl | PKCK2: 1.2 µM | 8:1 (PKCK2/PKCα) | |
| Thiomorpholine | CDK4: 0.5 µM | 15:1 (CDK4/CDK6) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
